(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(4-phenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGRSSFCCDTWRF-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Foundations of S 2 1,1 Biphenyl 4 Yl 2 Aminoethan 1 Ol
Chirality in 1,2-Amino Alcohol Systems: Central and Axial Chirality
Chirality is a geometric property of a molecule that is not superimposable on its mirror image. americanlaboratory.com In organic compounds, this property most commonly arises from a stereogenic center, typically an sp³-hybridized carbon atom bonded to four different substituents. However, other sources of chirality exist, such as a chiral axis. yale.edustackexchange.com The structure of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol incorporates elements related to both central and axial chirality.
Central Chirality: The primary source of chirality in this compound is the carbon atom at the C2 position. This carbon is bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a [1,1'-biphenyl]-4-yl group. This arrangement makes the C2 carbon a stereogenic center, giving rise to two possible enantiomers: (S) and (R). The "(S)" designation in the compound's name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The 1,2-amino alcohol motif is a crucial structural feature found in numerous pharmaceuticals and natural products. nih.govacs.org
Axial Chirality: The biphenyl (B1667301) group introduces the concept of axial chirality. wiley-vch.de This type of chirality arises from the restricted rotation, or atropisomerism, around a single bond—in this case, the bond connecting the two phenyl rings. stackexchange.compharmaguideline.com For axial chirality to result in stable, isolable enantiomers, there must be bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl system. yale.eduslideshare.net These substituents create a significant steric barrier that hinders free rotation around the aryl-aryl bond. stackexchange.com
In the specific case of this compound, the biphenyl moiety is unsubstituted at the ortho-positions. Consequently, the rotational barrier is low, and the biphenyl group itself does not form stable atropisomers at room temperature. yale.edu However, the presence of a stereocenter in the amino alcohol portion of the molecule can influence the conformational preference of the biphenyl rings. rsc.orgnih.gov This phenomenon, known as central-to-axial chirality induction, has been studied in other flexible biphenyl systems where the chirality of a stereocenter dictates the preferred twist of the biphenyl axis. rsc.org
Enantiomeric Purity and Stereocontrol in Asymmetric Synthesis
For chiral molecules, particularly those intended for biological applications, enantiomeric purity is of paramount importance as different enantiomers can exhibit distinct biological activities. americanlaboratory.com Therefore, controlling the stereochemical outcome of a synthesis to produce a single enantiomer is a critical objective in modern organic chemistry. nih.gov The synthesis of enantiomerically pure 1,2-amino alcohols is a well-established field, with various strategies developed to achieve high levels of stereocontrol. rsc.orgwestlake.edu.cnnih.gov
Asymmetric synthesis aims to produce a target molecule with a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Key strategies for achieving stereocontrol in the synthesis of chiral 1,2-amino alcohols include:
Asymmetric Hydrogenation: This is a powerful method involving the reduction of α-amino ketones using a chiral catalyst. rsc.org Ruthenium- and iridium-based catalysts featuring chiral ligands have been shown to be highly effective, often affording the desired amino alcohol products with excellent conversions and enantioselectivities exceeding 99% ee. acs.orgrsc.org
Catalytic Enantioselective Addition: This approach involves the addition of nucleophiles to imines or aldehydes. For instance, the copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketones can produce chiral 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. This method has been successfully applied in various asymmetric syntheses. researchgate.net
The table below summarizes representative methods used in the asymmetric synthesis of chiral 1,2-amino alcohols, highlighting the high levels of enantiomeric purity that can be achieved.
| Asymmetric Method | Substrate Type | Catalyst/Reagent System | Typical Enantiomeric Excess (% ee) |
| Asymmetric Hydrogenation | α-Amino Ketones | Iridium/f-amphox Ligands | >99% |
| Asymmetric Transfer Hydrogenation | Unprotected α-Ketoamines | Ruthenium-based Catalysts | >99% |
| Reductive Cross-Coupling | Aldehydes and Imines | Chromium-based Catalysts | 99% |
| Enantioselective Aminoallylation | Ketones | Copper-catalyzed Reductive Coupling | High |
This table presents generalized data from various studies on the synthesis of chiral 1,2-amino alcohols to illustrate achievable stereocontrol. nih.govacs.orgrsc.orgwestlake.edu.cn
Methodologies for Absolute Configuration Determination
Once a chiral compound has been synthesized, it is essential to unambiguously determine its absolute configuration. Several powerful analytical techniques are available for this purpose, each with its own advantages and limitations.
X-Ray Crystallography: Single-crystal X-ray diffraction is often considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. americanlaboratory.com By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. mdpi.com This technique provides an unambiguous assignment of the absolute configuration, provided that a suitable single crystal can be grown.
Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. americanlaboratory.comacs.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. The experimental spectrum is compared to a spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT) for a known enantiomer (e.g., the S-enantiomer). nih.govrsc.org A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a reliable assignment of the absolute configuration of the molecule in solution. americanlaboratory.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers in a standard achiral solvent, it can be a powerful tool for determining absolute configuration when used with chiral auxiliaries. wikipedia.org A common approach is the Mosher's method , which involves derivatizing the chiral alcohol or amine with a chiral agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov This creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed ester or amide linkage, the absolute configuration of the original stereocenter can be deduced. nih.govresearchgate.net Other methods include the use of chiral solvating agents (CSAs), which form transient, diastereomeric complexes with the analyte, leading to the separation of NMR signals for the two enantiomers. nih.govresearchgate.net
The following table compares these primary methods for absolute configuration determination.
| Methodology | Principle | Sample State | Key Advantages | Limitations |
| X-Ray Crystallography | X-ray diffraction by a single crystal. | Solid (crystal) | Unambiguous, provides full 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain. americanlaboratory.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Solution | Determines configuration in solution state, does not require crystallization. nih.gov | Requires quantum-mechanical calculations for interpretation. americanlaboratory.com |
| NMR Spectroscopy (with Chiral Agents) | Formation of diastereomers with distinct NMR spectra. | Solution | Requires small sample quantities, applicable to a wide range of compounds. nih.gov | Requires chemical derivatization (e.g., Mosher's method), which can be complex. |
Synthetic Methodologies for S 2 1,1 Biphenyl 4 Yl 2 Aminoethan 1 Ol and Its Derivatives
Asymmetric Synthetic Routes to Biphenyl-Substituted Amino Alcoholsnih.govpolyu.edu.hkrsc.org
Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in resolving racemic mixtures. wikipedia.org For biphenyl-substituted amino alcohols, several key asymmetric strategies have been developed.
Catalytic Asymmetric Reductions
One of the most efficient methods for producing chiral amino alcohols is the catalytic asymmetric reduction of corresponding prochiral ketones. This approach involves the reduction of an α-amino ketone precursor using a chiral catalyst, which preferentially generates one enantiomer of the resulting alcohol.
Catalysts for these transformations are typically complexes of transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. For instance, chiral phosphine-amine-oxazoline ligands have been used in ruthenium-catalyzed asymmetric hydrogenation of N-phosphinylimines. Another established method is the use of chiral oxazaborolidine catalysts, derived from chiral amino alcohols, for the asymmetric borane (B79455) reduction of prochiral ketones. polyu.edu.hk The steric and electronic properties of the ligand are crucial in dictating the enantioselectivity of the reduction. polyu.edu.hk The modification of ligands, such as by hydrogenating phenyl rings to cyclohexyl rings, has been shown to improve enantiomeric excess (e.e.) values significantly in certain reactions. polyu.edu.hk
| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (e.e.) |
| [Rh(NBD)(Tangphos)]SbF₆ | α-amino carbonyl compounds | High activity under mild conditions. google.com | Not specified |
| Copper Hydride (CuH) with Chiral Ligands | α,β-unsaturated ketones (enones) | Effective for 1,2-reductions to form chiral allylic alcohols. nih.gov | Up to 92% e.e. nih.gov |
| Chiral Oxazaborolidines | Prochiral ketones | Sterically demanding ligands can enhance enantioselectivity. polyu.edu.hk | Up to 94.7% e.e. polyu.edu.hk |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com
Popularized auxiliaries include oxazolidinones (developed by David Evans), pseudoephedrine, and camphorsultam. wikipedia.org In the context of synthesizing biphenyl-substituted amino alcohols, an auxiliary could be attached to a glycine-derived precursor. Subsequent alkylation with a 4-bromobiphenyl (B57062) derivative would be directed by the chiral auxiliary, establishing the correct stereochemistry at the α-carbon. The final steps would involve reduction of a carbonyl group and cleavage of the auxiliary to yield the target amino alcohol. For example, oxazolidinone auxiliaries are known to direct aldol (B89426) reactions, alkylations, and Diels-Alder reactions with high stereoselectivity.
| Chiral Auxiliary | Typical Application | Mechanism of Control | References |
| Oxazolidinones | Aldol reactions, Alkylation reactions | Forms a rigid imide structure; substituents direct reactions to the alpha-position of the carbonyl. | |
| Pseudoephedrine | Asymmetric alkylation | The enolate formed reacts with electrophiles in a way that is directed by the auxiliary's methyl group. wikipedia.org | wikipedia.org |
| Camphorsultam | Various asymmetric transformations | Provides a sterically defined environment for reactions. | |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation | Used to form chiral hydrazones which undergo diastereoselective alkylation. |
Organocatalytic Approaches
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.net Chiral β-amino alcohols themselves are frequently employed as organocatalysts, leveraging their functional groups to activate substrates. researchgate.net A primary amine group can act as a base, while the hydroxyl group can form hydrogen bonds to orient a substrate, creating a chiral environment for the reaction. researchgate.net
While a direct organocatalytic synthesis of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol may not be explicitly documented, analogous reactions highlight the potential of this approach. For example, chiral amino alcohols and their salts have been successfully used to catalyze asymmetric Diels-Alder and 1,3-dipolar cycloaddition reactions. researchgate.net These methods could be adapted to construct the core of the target molecule through reactions like the asymmetric addition of a nucleophile to a biphenyl-substituted imine.
Enzymatic Methods and Biocatalysis
Biocatalysis offers a highly selective and environmentally sustainable route to chiral compounds. researchgate.net Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant.
Engineered amine dehydrogenases (AmDHs) can perform the asymmetric reductive amination of α-hydroxy ketones, converting them directly into chiral amino alcohols with high enantiomeric excess (>99%) and using ammonia (B1221849) as the amino donor. nih.gov Multi-enzyme cascades have also been designed to produce enantiomerically pure 1,2-amino alcohols from simple precursors like L-phenylalanine. nih.gov These complex pathways can involve several sequential enzymatic steps, such as deamination, decarboxylation, and enantioselective hydrolysis, to build the chiral product. researchgate.netnih.gov Such biocatalytic approaches are highly valued for their efficiency and green chemistry principles. researchgate.net
| Enzymatic Method | Enzyme Class | Reaction Type | Key Advantage |
| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | α-hydroxy ketone + NH₃ → Chiral amino alcohol | High enantioselectivity (often >99% e.e.). nih.gov |
| Multi-enzyme Cascade | Various (e.g., Deaminase, Decarboxylase, Oxidase, Transaminase) | Multi-step conversion from a chiral pool starting material (e.g., amino acid). nih.gov | High overall yields and optical purity from simple precursors. nih.gov |
| Dynamic Kinetic Asymmetric Transformation | L-threonine aldolase (B8822740) and L-amino acid decarboxylase | Aldol reaction followed by in situ decarboxylation. | Shifts reaction equilibrium to favor product formation, improving conversion and selectivity. researchgate.net |
Chiral Resolution Techniques for Racemic Precursorsrsc.orgresearchgate.net
When a racemic mixture of a compound is synthesized, chiral resolution is required to separate the two enantiomers. This is a widely used technique in industrial processes. rsc.org
Chromatographic Enantioseparation using Chiral Stationary Phases
The direct separation of enantiomers by high-performance liquid chromatography (HPLC) is a cornerstone of chiral analysis and purification. This is achieved by creating an enantioselective environment, most commonly through the use of a chiral stationary phase (CSP). mdpi.com The fundamental principle of separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov The differing stability of these complexes leads to different retention times, enabling separation.
For amino alcohols such as 2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The enantioseparation of various chiral amines and their derivatives has been successfully demonstrated on columns such as CHIRALCEL-ODH® (cellulose-based) and LUX Cellulose-3®. mdpi.com
The composition of the mobile phase is a critical factor influencing the separation. It typically consists of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as isopropanol (B130326) or ethanol. The concentration of the alcohol modifier can significantly affect retention and resolution. nih.gov For basic analytes like amines, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often essential. mdpi.com In the absence of such an additive, primary amines may exhibit strong, non-enantioselective interactions with the stationary phase, leading to poor peak shape or complete retention on the column. mdpi.com
Macrocyclic glycopeptide antibiotics, such as vancomycin, are also used as chiral selectors (e.g., Chirobiotic V CSP). These CSPs are versatile and can operate in different modes, including reversed-phase, normal-phase, and polar ionic modes, providing multiple avenues for optimizing the enantioseparation of polar compounds like β-blockers, which share the amino alcohol structural motif. mdpi.com
The following table summarizes typical chromatographic conditions used for the separation of chiral amines and amino alcohols, illustrating the interplay between the CSP, mobile phase, and additives.
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Composition | Additive | Observation | Reference |
|---|---|---|---|---|---|
| LUX Cellulose-3® | Chiral Primary Amines | n-Hexane/Isopropanol | Diethylamine (DEA) | Baseline enantioseparation achieved. Additive was crucial for elution. | mdpi.com |
| CHIRALCEL-ODH® | Chiral Primary Amines | n-Hexane/Isopropanol | Diethylamine (DEA) | Successful separation; DEA prevented irreversible adsorption. | mdpi.com |
| Chiralcel OD-H | Acyclic Sulfinamide Derivatives | n-Hexane/Isopropanol (90:10, v/v) | Not specified | Effective resolution for most acyclic derivatives. | nih.gov |
| Chiralpak AD-H | Sulfinamide Derivatives | n-Hexane/Isopropanol | Not specified | Baseline resolution for the majority of tested compounds. | nih.gov |
Strategies for Constructing the Biphenyl-Aminoethanol Backbone
The synthesis of the 1,2-amino alcohol core structure, particularly with the specific biphenyl (B1667301) and stereochemical requirements, can be approached through several distinct strategies. These methods focus on the efficient and stereocontrolled formation of the C-O and C-N bonds at the chiral center.
One prevalent and effective strategy for synthesizing 1,2-amino alcohols involves the ring-opening of epoxides. organic-chemistry.org For the target compound, this would entail the synthesis of a chiral biphenyl-substituted epoxide, (S)-2-([1,1'-biphenyl]-4-yl)oxirane. Subsequent regioselective ring-opening of this epoxide with an ammonia equivalent or a nitrogen nucleophile (e.g., sodium azide (B81097) followed by reduction) would yield the desired amino alcohol backbone. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide.
Another common approach begins with α-amino acids or their derivatives. The reduction of the carboxylic acid or ester functionality of a suitable α-amino acid provides a direct route to the corresponding 1,2-amino alcohol. For example, the synthesis of L-alaninol ((S)-2-aminopropan-1-ol) is well-established through the reduction of esters of L-alanine. google.com Analogously, a synthetic route to this compound could start from (S)-[1,1'-biphenyl]-4-ylglycine, whose ester derivative would be reduced using a reagent like lithium aluminum hydride (LiAlH₄) to furnish the target amino alcohol.
A third strategy involves the construction of the carbon skeleton first, followed by the introduction of the amine functionality, often via the reduction of a nitro group. This pathway could begin with the synthesis of 2-([1,1'-biphenyl]-4-yl)-2-nitroethan-1-ol. The subsequent reduction of the nitro group to a primary amine can be achieved using various methods, such as catalytic hydrogenation with catalysts like Raney nickel. google.com This method is advantageous as the hydroxyl group can direct the stereochemistry of the reduction or be installed prior to the nitro group reduction.
More modern synthetic methodologies, such as the 'hydrogen borrowing' strategy, offer sustainable pathways for C-N bond formation. rug.nl This approach involves the catalytic reaction of an amine with an alcohol. A potential, albeit indirect, application could involve the reaction of [1,1'-biphenyl]-4-amine with a suitable two-carbon alcohol component under catalytic conditions to form part of the desired backbone. rug.nl
The following table summarizes these primary synthetic strategies for forming the biphenyl-aminoethanol backbone.
| Strategy | Key Precursor | Key Transformation | Typical Reagents | Stereochemical Control |
|---|---|---|---|---|
| Epoxide Ring-Opening | Chiral biphenyl-substituted epoxide | Nucleophilic opening of epoxide | NaN₃ then H₂/Pd; NH₃ | Derived from the chiral epoxide precursor. |
| Amino Acid Reduction | (S)-[1,1'-Biphenyl]-4-ylglycine ester | Reduction of ester to alcohol | LiAlH₄; NaBH₄/I₂ | Derived from the chiral amino acid starting material. |
| Nitro-Alcohol Reduction | Biphenyl-substituted nitro-alcohol | Reduction of nitro group to amine | H₂, Raney Ni; Zn/HCl | Can be influenced by the existing hydroxyl group or established in a prior step. |
Applications of S 2 1,1 Biphenyl 4 Yl 2 Aminoethan 1 Ol in Asymmetric Catalysis
As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
Chiral amino alcohols are a cornerstone in the development of ligands for transition metal-catalyzed asymmetric synthesis. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the enantioselectivity of a reaction.
Palladium-Catalyzed Asymmetric Transformations (e.g., Suzuki–Miyaura and Heck–Mizoroki Coupling Reactions)
The Suzuki-Miyaura and Heck-Mizoroki reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. researchgate.netwikipedia.orgnih.gov The development of chiral ligands is crucial for achieving enantioselectivity in variations of these reactions. While numerous chiral ligands, including phosphines and nitrogen-based ligands, have been successfully employed, specific studies detailing the application of (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol as a ligand in these transformations are not prominently featured in the available literature. The efficiency of such a ligand would depend on its ability to form a stable and effective chiral palladium complex. mdpi.comresearchgate.net
Gold-Catalyzed Asymmetric Transformations (e.g., Intramolecular Hydroamination)
Gold catalysis has emerged as a powerful tool for various organic transformations, particularly those involving alkynes, allenes, and alkenes. mdpi.comnih.gov The design of chiral ligands is essential for rendering these reactions enantioselective. polyu.edu.hkrsc.org Chiral phosphine (B1218219) ligands have been particularly successful in this area. nih.gov Although amino alcohols can be precursors to ligands for gold, detailed research on the use of this compound in gold-catalyzed reactions like intramolecular hydroamination is not extensively reported. nih.gov
Iridium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation (e.g., Crabtree's catalyst analogues)
Iridium complexes, such as Crabtree's catalyst, are highly effective for the hydrogenation of challenging substrates. wikipedia.org Chiral analogues of these catalysts are sought after for asymmetric hydrogenations. researchgate.netnih.gov The synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones is a well-established method using chiral iridium catalysts. researchgate.net However, the specific use of this compound as a modifying ligand to create analogues of catalysts like Crabtree's for asymmetric hydrogenation or transfer hydrogenation has not been specifically detailed in published studies.
Other Metal-Mediated Asymmetric Processes
The versatility of chiral amino alcohols allows them to be used as ligands for a variety of other metals in asymmetric catalysis, such as rhodium, ruthenium, copper, and zinc. Despite the broad potential, specific documented applications of this compound in other significant metal-mediated asymmetric processes are not readily found in the scientific literature.
As an Organocatalyst in Enantioselective Transformations
Beyond its role as a ligand, this compound has the structural requisites to act as an organocatalyst. The amine group can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can provide additional stereochemical control through hydrogen bonding.
Asymmetric Additions to Carbonyl Compounds (e.g., Aryl Transfer to Aldehydes)
The enantioselective addition of nucleophiles to carbonyl compounds is a fundamental transformation in organic synthesis. Chiral amino alcohols are known to catalyze reactions such as the addition of organozinc reagents to aldehydes. acs.orgnih.gov Specifically, the catalytic enantioselective transfer of aryl groups from reagents like arylboronic acids to aldehydes is a key method for synthesizing chiral diarylmethanols. nih.govmdpi.comdntb.gov.ua This reaction often relies on chiral ligands or organocatalysts to induce stereoselectivity. While conceptually similar amino alcohols have been explored for these transformations, consensus.app dedicated studies on the application of this compound as an organocatalyst for the asymmetric aryl transfer to aldehydes are not documented in the available research.
Asymmetric Epoxidation and Oxidation Reactions
Chiral 1,2-amino alcohols are foundational scaffolds for ligands used in various metal-catalyzed asymmetric oxidation reactions. Typically, these amino alcohols are converted into more complex ligands, such as oxazolines or Schiff bases, to effectively coordinate with a metal center and create a chiral environment. This chiral catalyst then directs the oxidant to one face of a prochiral substrate, leading to the formation of one enantiomer of the product in excess.
For asymmetric epoxidation of olefins, manganese, and titanium complexes are commonly employed. For instance, manganese complexes with chiral aminopyridine-type ligands have been used for the epoxidation of various substrates, including unfunctionalized alkenes and α,β-unsaturated ketones. While data for catalysts derived from this compound is not available, related systems show that the steric bulk of the ligand and the electronic nature of the substrate are critical for achieving high enantioselectivity.
In the context of asymmetric oxidation of sulfides to chiral sulfoxides, titanium-based systems, often using BINOL or its derivatives as ligands, have proven effective. These reactions typically employ an achiral oxidant like tert-butyl hydroperoxide (TBHP), with the chirality being induced by the titanium-ligand complex. The success of these systems relies on the precise geometry and electronic environment created by the chiral ligand around the metal center.
Asymmetric Conjugate Additions
Asymmetric conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Ligands derived from chiral amino alcohols can be used to control the stereochemical outcome of these reactions. For example, copper(I) complexes of chiral bis(oxazoline) ligands, which can be synthesized from amino alcohols, are effective catalysts for the conjugate addition of organometallic reagents to enones.
Another important class of reactions is the conjugate addition of nucleophiles like aldehydes or thiols. Bifunctional catalysts, which possess both a Lewis basic site (like an amine) and a Brønsted acidic site (like a sulfonamide or thiourea (B124793) group), are often highly effective. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivity. While specific examples using derivatives of this compound are not documented, the general principle involves the formation of hydrogen bonds to orient the substrates within the catalyst's chiral pocket.
Design Principles and Structural Modifications of this compound Derived Ligands and Catalysts
The design of effective chiral ligands and catalysts from a scaffold like this compound follows established principles in asymmetric catalysis, focusing on the modulation of steric and electronic properties to maximize enantioselectivity.
Influence of Steric and Electronic Properties on Enantioselectivity
The enantioselectivity of a catalyst is highly dependent on the steric and electronic nature of its chiral ligand. The biphenyl (B1667301) group in this compound provides a large, rigid, and sterically demanding framework.
Steric Effects : The bulky biphenyl moiety can effectively shield one face of the coordinated substrate, forcing the incoming reagent to attack from the less hindered face. In ligands derived from this amino alcohol, further steric bulk could be introduced by modifying the amine or alcohol functional groups. For example, converting the primary amine to a secondary or tertiary amine with bulky substituents would create a more crowded and defined chiral pocket around the metal center, potentially leading to higher enantiomeric excesses. The effectiveness of steric hindrance is a balance; excessive bulk can impede substrate binding and lower the reaction rate.
Electronic Effects : The electronic properties of the ligand influence the reactivity of the metal center it is coordinated to. The aromatic rings of the biphenyl group are relatively electron-rich and can engage in π-stacking interactions with substrates. Substituents can be added to these rings to tune their electronic nature. Electron-donating groups (e.g., methoxy, alkyl) would increase the electron density on the metal, potentially affecting its Lewis acidity and catalytic activity. Conversely, electron-withdrawing groups (e.g., halides, nitro groups) would make the metal center more Lewis acidic, which can enhance its ability to activate substrates. This electronic tuning is crucial for optimizing both the reactivity and the enantioselectivity of the catalyst for a specific reaction.
Bifunctional Catalysis and Cooperative Effects
Bifunctional catalysis is a powerful strategy where a single catalyst contains two distinct functional groups that work in concert to promote a reaction. A catalyst derived from this compound is well-suited for this approach. The inherent amino and alcohol groups can be modified to create a bifunctional system.
For instance, the amine group can act as a Lewis base or a hydrogen bond donor, while the alcohol group could be part of a Lewis acidic metal complex. A common strategy involves modifying the amine with a Brønsted acidic group, such as a thiourea or sulfonamide moiety. In such a catalyst, the thiourea group could activate an electrophile (like an enone) through hydrogen bonding, while the amino alcohol portion, coordinated to a metal, could bind and orient the nucleophile. This dual activation lowers the energy of the transition state and rigidly holds the substrates in a specific orientation, leading to high stereocontrol. The cooperative effect of the two functional groups often results in higher activity and enantioselectivity than could be achieved by two separate catalytic species.
Mechanistic Elucidation and Computational Studies of S 2 1,1 Biphenyl 4 Yl 2 Aminoethan 1 Ol Catalyzed Reactions
Reaction Mechanism Investigations
Investigating the reaction mechanism provides a fundamental understanding of how the catalyst participates in the reaction, how it regenerates, and, most importantly, how it imparts chirality to the product.
Chiral β-amino alcohols like (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol are renowned for their ability to catalyze key carbon-carbon bond-forming reactions, such as the addition of organozinc reagents to aldehydes. nih.gov A widely accepted mechanism for this transformation involves a bimetallic, dinuclear zinc complex.
The proposed catalytic cycle typically begins with the reaction of the amino alcohol catalyst with two equivalents of the dialkylzinc reagent (R₂Zn). This initial step involves the deprotonation of both the hydroxyl and amino groups to form a stable chiral zinc complex, releasing alkanes as byproducts. This active catalyst is a dinuclear zinc species bridged by the oxygen and nitrogen atoms of the deprotonated amino alcohol ligand.
Once the active catalyst is formed, it coordinates with a molecule of the aldehyde substrate. The aldehyde's carbonyl oxygen binds to one of the Lewis acidic zinc centers. This coordination serves two purposes: it activates the aldehyde towards nucleophilic attack and positions it within the chiral environment of the ligand. The key bond-forming event occurs within a highly organized, chair-like six-membered transition state. In this step, an alkyl group from the other zinc center is transferred to the electrophilic carbonyl carbon of the aldehyde. researchgate.net
Following this stereoselective alkyl transfer, the resulting zinc alkoxide of the product is formed. An exchange with another molecule of dialkylzinc or aldehyde releases the product alkoxide and regenerates the active dinuclear zinc catalyst, allowing it to enter the next catalytic cycle.
The crucial event for asymmetric induction is the facial-selective nucleophilic addition to the prochiral carbonyl group of the aldehyde. This is the stereoselectivity-determining step of the reaction. The enantiomeric excess of the final alcohol product is dictated by the energy difference between the two possible diastereomeric transition states.
In the context of the organozinc addition, the catalyst's chiral backbone, featuring the bulky [1,1'-biphenyl]-4-yl group, creates a sterically demanding environment. This steric hindrance forces the aldehyde substrate to adopt a specific orientation within the six-membered transition state to minimize non-bonded interactions. For instance, the bulkier substituent on the aldehyde will preferentially occupy a pseudo-equatorial position to avoid steric clash with the biphenyl (B1667301) moiety of the catalyst. This preferential binding and orientation ensures that one of the two prochiral faces (Re or Si) of the aldehyde carbonyl is shielded, while the other is exposed to the incoming nucleophilic alkyl group. The reaction pathway proceeding through the lower-energy transition state is kinetically favored, leading to the predominant formation of one enantiomer of the product alcohol. researchgate.net The degree of enantioselectivity is directly correlated to the magnitude of the energy difference (ΔΔG‡) between these competing transition state pathways.
Computational Chemistry and Molecular Modeling
Computational chemistry has become an indispensable tool for elucidating the nuanced details of catalytic mechanisms that are often difficult to probe experimentally. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide atomic-level insights into transition states and catalyst-substrate interactions. mdpi.com
Density Functional Theory (DFT) is a powerful quantum computational method used to investigate the electronic structure and energetics of molecules, including transient species like reaction transition states. researchgate.net For reactions catalyzed by this compound, DFT calculations are employed to model the geometries and energies of the diastereomeric transition states that lead to the (R) and (S) products. nih.gov
By locating and characterizing the transition state structures, researchers can calculate their relative free energies of activation (ΔG‡). The transition state with the lower activation energy corresponds to the faster reaction pathway and, therefore, the major product enantiomer. The energy difference between the two competing transition states (ΔΔG‡) can be used to theoretically predict the enantiomeric ratio (er) or enantiomeric excess (ee) of the reaction, which can then be validated against experimental findings. These analyses provide a quantitative rationale for the observed stereoselectivity, often highlighting specific steric or electronic interactions responsible for chiral induction. nih.gov
| Aldehyde Substrate | Transition State | Calculated ΔG‡ (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|---|---|
| Benzaldehyde | TS-(R) | 15.2 | 2.1 | 96 | 95 |
| TS-(S) | 17.3 | ||||
| Cyclohexanecarboxaldehyde | TS-(R) | 16.5 | 1.8 | 92 | 91 |
| TS-(S) | 18.3 |
While DFT is ideal for analyzing static transition state structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the catalyst, substrate, and solvent molecules over time. mdpi.com MD simulations can model the formation and stability of the pre-catalytic complex, where the catalyst and substrate first associate before reacting.
For a catalyst like this compound, MD simulations can reveal crucial non-covalent interactions that govern substrate binding and orientation. These include hydrogen bonding between the catalyst's hydroxyl/amino protons and the substrate's carbonyl oxygen, as well as π-π stacking interactions between the catalyst's biphenyl rings and an aromatic substrate. acs.org By simulating the conformational flexibility of the catalyst-substrate complex, MD can identify the most stable binding modes and the preferred orientations that lead to the kinetically favored transition state. This provides a dynamic picture of how the chiral catalyst recognizes and organizes the substrate prior to the stereodetermining step. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural properties of a series of compounds with their chemical activity or, in this case, catalytic performance. mdpi.com In the context of catalyst optimization, QSAR can guide the rational design of more effective ligands. nih.gov
A QSAR study for catalysts based on the this compound scaffold would involve several steps. First, a library of catalyst analogues is synthesized, for example, by introducing various substituents (e.g., -OCH₃, -Cl, -CF₃) at different positions on the biphenyl rings. The enantioselectivity of each of these catalysts is then measured experimentally under identical reaction conditions. Next, a set of molecular descriptors is calculated for each catalyst, quantifying its steric (e.g., Sterimol parameters), electronic (e.g., Hammett constants), and hydrophobic properties.
Finally, a mathematical model is developed to establish a correlation between these descriptors and the observed enantiomeric excess. This model can then be used to predict the performance of new, yet-to-be-synthesized catalyst structures, thereby prioritizing the most promising candidates and minimizing empirical trial-and-error screening. nih.gov
| Catalyst Analogue (Substituent at 4'-position) | Hammett Constant (σp) | Sterimol Parameter (L) | Observed ee (%) |
|---|---|---|---|
| -H (Parent) | 0.00 | 2.87 | 85 |
| -CH₃ | -0.17 | 3.45 | 88 |
| -OCH₃ | -0.27 | 3.98 | 91 |
| -Cl | 0.23 | 3.52 | 82 |
| -CF₃ | 0.54 | 4.41 | 76 |
Advanced Research Characterization and Analytical Methodologies
Spectroscopic Techniques for Stereochemical and Structural Analysis (e.g., NMR, UV-Vis, IR, Chiroptical Spectroscopy)
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. For a chiral compound like (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol, these techniques not only confirm its covalent structure but are also crucial for probing its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) group, the methine proton (CH) at the stereocenter, the methylene (B1212753) protons (CH₂) of the ethanolamine (B43304) backbone, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The biphenyl protons would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the chiral center and the adjacent methylene group would provide key structural information through their chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule, including the two quaternary carbons of the biphenyl linkage and the carbons of the aminoethanol side chain.
| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic (Biphenyl) | 7.0 - 8.0 |
| CH (Stereocenter) | ~4.0 | |
| CH₂ (Ethanolamine) | ~3.7 | |
| NH₂ and OH | Variable (broad) | |
| ¹³C NMR | Aromatic (Biphenyl) | 120 - 145 |
| CH (Stereocenter) | ~60 | |
| CH₂ (Ethanolamine) | ~65 | |
| Quaternary Biphenyl | ~140 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H and N-H stretching of the alcohol and amine groups, C-H stretches for the aromatic and aliphatic portions, and C=C stretching vibrations for the biphenyl aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The biphenyl moiety is a strong chromophore that is expected to produce significant absorption in the UV region, typically around 250-280 nm. researchgate.netthermofisher.com This property is useful for quantitative analysis, such as determining concentration in solution.
Chiroptical Spectroscopy , which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For this compound, CD spectroscopy would provide a unique spectrum that is a direct consequence of its absolute configuration. The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the (S)-stereochemistry. The analysis can be enhanced by using chiral probes or lanthanide tris(β-diketonate) complexes, which can bind to the amino alcohol and induce or amplify the CD signals, making the determination of absolute configuration more robust. nih.govacs.org
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., High-Performance Liquid Chromatography with Chiral Columns, Gas Chromatography)
Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical for any application involving a single enantiomer. Chiral chromatography is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Columns is the most widely used method for separating enantiomers and determining their purity. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For an amino alcohol like the subject compound, several types of CSPs are effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and widely used for resolving a broad range of chiral compounds, including amines and alcohols. nih.gov
Macrocyclic Glycopeptide-based CSPs: Stationary phases based on antibiotics like teicoplanin or ristocetin (B1679390) are particularly effective for separating underivatized amino acids and amino alcohols in reversed-phase or polar organic modes. sigmaaldrich.comresearchgate.net These CSPs possess multiple chiral centers and functional groups that enable enantioselective interactions through hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.comresearchgate.net
Pirkle-type or Brush-type CSPs: These involve a small chiral molecule covalently bonded to a silica (B1680970) support and operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov The detection is usually performed using a UV detector, leveraging the strong absorbance of the biphenyl chromophore.
| Parameter | Description | Common Examples |
|---|---|---|
| Chiral Stationary Phase (CSP) | The core component for enantioseparation. | Cellulose-based (Chiralcel® OD, Chiralpak® AD), Macrocyclic Glycopeptide (CHIROBIOTIC® T) nih.govsigmaaldrich.com |
| Mobile Phase Mode | Determines the solvent system used. | Normal Phase, Reversed Phase, Polar Organic |
| Solvents | Elutes the sample through the column. | Hexane/Isopropanol, Methanol/Water, Acetonitrile researchgate.net |
| Detector | Quantifies the separated enantiomers. | UV-Vis (at λmax of biphenyl), Circular Dichroism (CD) Detector |
Gas Chromatography (GC) can also be used for enantiomeric purity assessment, although it often requires derivatization of the polar amine and alcohol functional groups to increase volatility. Chiral GC columns, which have a chiral selector as the stationary phase, can then be used to separate the derivatized enantiomers.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule, this technique can unambiguously determine its absolute configuration without reference to other chiral compounds.
While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, racemic cis-2-amino-1,2-diphenylethanol, illustrates the type of data that can be obtained. researchgate.net In its crystal lattice, the enantiomers are linked by O—H···N hydrogen bonds, forming helical structures. researchgate.net Such analysis reveals the supramolecular arrangement and the specific intermolecular interactions that govern the crystal packing. For the target compound, X-ray crystallography would confirm the (S)-configuration by determining the spatial arrangement of the biphenyl, amino, and hydroxymethyl groups around the chiral carbon center.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Torsion Angle (O1-C1-C2-N1) | -67.39° |
| Key Intermolecular Interaction | O—H···N Hydrogen Bond |
| Hydrogen Bond Distance (O···N) | 2.7977 Å |
Mass Spectrometry for Reaction Monitoring and Complex Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through fragmentation analysis.
For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the protonated molecular ion [M+H]⁺, allowing for the precise confirmation of its molecular weight (213.28 g/mol ).
Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint. For the target compound, predictable fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org
Loss of small molecules: Neutral losses of water (H₂O) from the alcohol or ammonia (B1221849) (NH₃) from the amine are common.
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the hydroxymethyl group (loss of •CH₂OH, 31 Da) would result in a stable, resonance-delocalized biphenyl-containing cation.
These techniques are invaluable for monitoring the progress of a chemical synthesis by detecting the presence of reactants, intermediates, and the final product in a reaction mixture.
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 214.12 | [M+H]⁺ | Protonated Molecular Ion |
| 196.11 | [M+H - H₂O]⁺ | Loss of water |
| 183.09 | [M+H - CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 167.08 | [C₁₃H₁₁]⁺ | Biphenylmethyl cation |
Future Directions and Emerging Research Applications
Development of Next-Generation Chiral Catalytic Systems Based on (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol
The evolution of catalysis science is driving the development of advanced systems that offer improved activity, selectivity, and recyclability. For catalysts derived from this compound, this involves moving beyond homogeneous systems to more robust and reusable heterogeneous catalysts.
Key strategies include the immobilization of the chiral catalyst onto solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. nih.govnih.govresearchgate.net This heterogenization facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is crucial for large-scale industrial applications. researchgate.net For instance, polymer-supported chiral amino alcohols have demonstrated comparable enantioselectivities to their non-immobilized counterparts in asymmetric additions of diethylzinc to aldehydes. kaust.edu.sa
Another promising avenue is the incorporation of the this compound motif into more complex architectures like metal-organic frameworks (MOFs) and dendritic polymers. These structures can provide a defined microenvironment around the catalytic center, potentially enhancing stereoselectivity and stability. The modular nature of these supports allows for fine-tuning of the catalyst's steric and electronic properties. nih.gov
Below is a table illustrating potential immobilization strategies for catalysts derived from this compound and their expected advantages.
| Support Material | Immobilization Method | Potential Advantages | Representative Analogous System |
| Polystyrene Resin | Covalent bonding | High loading capacity, good mechanical stability, recyclability | Polymer-bound chiral amino alcohols for asymmetric alkylation kaust.edu.sa |
| Silica Gel | Surface functionalization | High surface area, thermal stability, tunable porosity | Silica-immobilized cyclic urea catalyst for hydrosilylation researchgate.net |
| Magnetic Nanoparticles | Anchoring via functional linkers | Easy separation with an external magnet, high surface-to-volume ratio | Magnetite-anchored β-amino alcohol for dialkylzinc additions nih.gov |
| Metal-Organic Frameworks (MOFs) | Incorporation as a chiral linker | Defined porous structure, potential for enhanced enantioselectivity | Chiral coordination polymers for enantiomer separation hhu.de |
Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)
The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of catalysts derived from this compound with sustainable technologies is a key area of future research.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. kyushu-u.ac.jpresearchgate.net Immobilized catalysts based on the this compound scaffold are particularly well-suited for use in packed-bed reactors for continuous-flow asymmetric synthesis. This setup allows for the continuous production of chiral molecules with minimal manual intervention and easy catalyst recycling. kyushu-u.ac.jp
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. Research is exploring the use of bio-based solvents, ionic liquids, or even water for asymmetric reactions catalyzed by amino alcohol derivatives. nih.gov The biphenyl (B1667301) group in this compound may be modified to enhance solubility and catalytic activity in these green solvent systems. For example, lipophilic modifications can enable catalyst recycling through precipitation by switching to a more polar solvent. nih.gov
The following table summarizes the potential benefits of integrating this compound catalysts with sustainable chemistry principles.
| Sustainable Principle | Application Strategy | Expected Benefits |
| Flow Chemistry | Use of immobilized catalyst in a packed-bed reactor. | Increased productivity, enhanced safety, automation, easier scale-up. |
| Green Solvents | Performing reactions in bio-derived solvents or water. | Reduced environmental impact, improved process safety. |
| Catalyst Recycling | Heterogenization or use of soluble supports like PEG. | Lower catalyst consumption, reduced cost, less waste generation. rsc.org |
Exploration in New Asymmetric Reaction Classes
While catalysts derived from chiral amino alcohols are well-established in reactions like asymmetric reductions and alkylations, future research will focus on expanding their application to new and challenging asymmetric transformations.
Photoredox Catalysis: The synergy between photoredox catalysis and chiral catalysis has opened up new avenues for asymmetric synthesis. Chiral ligands derived from amino alcohols can be used in combination with a photosensitizer to control the stereochemistry of radical reactions, which are traditionally difficult to make enantioselective. nih.govacs.orgrsc.org This approach could enable the asymmetric synthesis of complex molecules through novel C-C and C-heteroatom bond formations.
Asymmetric C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecule synthesis. The development of chiral ligands that can enable enantioselective C-H activation is a major goal in modern organic chemistry. mdpi.com Ligands derived from this compound could be designed to create a chiral pocket around a metal center, guiding the C-H activation process to occur with high stereoselectivity.
The table below outlines potential new reaction classes for catalysts based on this compound.
| Reaction Class | Catalytic Strategy | Potential Products |
| Asymmetric Radical Reactions | Combination with photoredox catalysis. | Chiral 1,2-amino alcohols, unnatural α-amino acids. nih.govrsc.org |
| Enantioselective C-H Functionalization | Use as a chiral ligand for transition metals (e.g., Pd, Rh, Ir). | Chiral amines, functionalized heterocycles. mdpi.com |
| Asymmetric Cross-Coupling | Chromium-catalyzed cross aza-pinacol couplings. | High-value chiral β-amino alcohols. westlake.edu.cn |
| Asymmetric Cycloadditions | Organocatalysis or as a ligand in Lewis acid catalysis. | Chiral carbocycles and heterocycles. |
Bio-Inspired Catalysis and Mimetic Systems
Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. The development of bio-inspired catalytic systems based on the this compound scaffold is a promising area of research.
Artificial Metalloenzymes: This approach involves the incorporation of a synthetic metal catalyst, such as one containing a ligand derived from this compound, into a protein scaffold. nih.govwikipedia.orgresearchgate.net The protein environment can provide a precisely controlled chiral microenvironment around the active site, leading to enzyme-like activity and selectivity for non-natural reactions. nih.govbham.ac.uk
Biomimetic Systems: Researchers are designing smaller, synthetic molecules that mimic the function of enzymes. The rigid biphenyl backbone and the chiral amino alcohol functionality of this compound make it an excellent building block for creating such biomimetic catalysts. technion.ac.il These systems can be designed to catalyze reactions with high selectivity by mimicking the active sites of enzymes, for example, in biomimetic aldol (B89426) reactions. researchgate.netrsc.org
Supramolecular Catalysis: The principles of supramolecular chemistry can be used to create self-assembled catalytic systems. Chiral molecules like this compound can be incorporated into larger assemblies, such as micelles or capsules, where the catalysis takes place in a confined and chiral environment, leading to enhanced stereoselectivity. nih.gov
The table below provides an overview of bio-inspired approaches for catalysts based on this compound.
| Bio-Inspired Approach | Concept | Potential Advantages |
| Artificial Metalloenzymes | Integration of a synthetic catalyst into a protein scaffold. | High enantioselectivity, potential for directed evolution. nih.govwikipedia.org |
| Biomimetic Catalysis | Synthetic molecules that mimic enzyme active sites. | High selectivity, broader substrate scope than natural enzymes. technion.ac.ilrsc.org |
| Supramolecular Catalysis | Self-assembled systems creating a chiral microenvironment. | Tunable properties, potential for catalytic amplification. nih.gov |
Q & A
Q. What are the recommended synthetic routes for (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol?
The synthesis typically involves a two-step approach:
Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the biphenyl moiety.
Chiral resolution or enantioselective reduction to achieve the (S)-configuration. For example, refluxing 4-aminoacetophenone with a biphenyl derivative in ethanolic solution under acidic conditions (e.g., acetic acid) can yield intermediates, followed by stereochemical control using chiral catalysts like BINOL-derived ligands .
- Key considerations : Monitor reaction progress via TLC, and optimize pH/temperature to minimize racemization.
Q. How can the structural identity of this compound be confirmed?
Use a combination of:
- NMR spectroscopy : Analyze and spectra to verify biphenyl integration and amine/ethanol proton signals.
- X-ray crystallography : Resolve the absolute (S)-configuration using SHELXL software for refinement .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (CHNO expected: 213.23 g/mol).
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Chiral auxiliaries : Employ (S)-proline or Evans oxazolidinones to direct stereochemistry.
- Kinetic resolution : Use enzymes like lipases or esterases to selectively hydrolyze the undesired (R)-enantiomer .
- Analytical validation : Quantify ee via chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) spectroscopy.
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : Check for conformational flexibility (e.g., amine-ethanol hydrogen bonding) that may cause NMR signal splitting.
- Crystallographic refinement : Re-analyze X-ray data using SHELXS/SHELXD for phase determination and SHELXL for anisotropic displacement parameters .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).
Q. What strategies are effective for studying its biological activity?
- Target identification : Screen against kinase or G-protein-coupled receptor (GPCR) libraries due to structural similarity to ROCK inhibitors (e.g., RKI-1447) .
- In vitro assays : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity via MTT assays.
- Metabolic stability : Perform hepatic microsome studies to evaluate oxidation pathways involving the ethanolamine group.
Q. How can degradation products be characterized under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.
- LC-MS/MS analysis : Identify degradation products (e.g., biphenyl aldehydes or amine oxides) using a C18 column and positive ionization mode.
- Mechanistic insight : Propose degradation pathways via radical intermediates or hydrolysis, supported by Arrhenius plot kinetics.
Methodological Notes
- Contradictory data : Always cross-validate using orthogonal techniques (e.g., IR for functional groups, DSC for thermal stability).
- Scale-up challenges : Replace ethanol with isopropanol for safer refluxing at larger scales.
- Environmental impact : Follow OECD 301F guidelines for biodegradability testing of the biphenyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
